molecular formula C22H26N2O10 B2367768 [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 1094759-88-2

[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate

Cat. No.: B2367768
CAS No.: 1094759-88-2
M. Wt: 478.454
InChI Key: SQBVBQXRQDPFLU-UHFFFAOYSA-N
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Description

This compound is a derivative of a 2-deoxyglucose scaffold, functionalized with multiple acetyl groups and a 5-methyl-1,3-benzoxazol-2-yloxy substituent. Its structure comprises a central oxane (pyran) ring with acetamido, diacetyloxy, and benzoxazole-containing side chains.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24-22(33-16)34-21-18(23-11(2)25)20(31-14(5)28)19(30-13(4)27)17(32-21)9-29-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBVBQXRQDPFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The oxan ring precursor, typically derived from D-glucose or a similar hexose, undergoes selective protection of hydroxyl groups to prevent undesired side reactions. Acetylation is achieved using acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) as a catalyst.

Reaction Conditions:

  • Temperature: 0–25°C (ice bath to room temperature)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Yield: 85–92%
Step Reagents Product Yield (%)
Initial acetylation Acetic anhydride, pyridine Partially acetylated oxan derivative 88

Formation of the Benzoxazole Moiety

The 5-methyl-1,3-benzoxazol-2-yl group is synthesized separately and introduced via a coupling reaction. Source outlines a general procedure for benzoxazole derivatives involving:

  • Condensation of 2-amino-4-methylphenol with carbon disulfide under basic conditions.
  • Cyclization to form the benzoxazole core.

Critical Parameters:

  • Base: Potassium hydroxide or sodium hydride
  • Temperature: Reflux (65–80°C)
  • Time: 5–8 hours

Coupling of Benzoxazole to the Oxan Ring

The benzoxazole moiety is attached to the oxan derivative through a nucleophilic aromatic substitution (SNAr) reaction. The C6 hydroxyl group of the oxan ring is activated using a triflate or mesylate leaving group, enabling displacement by the benzoxazole oxygen.

Optimized Conditions:

  • Activating Agent: Trifluoromethanesulfonic anhydride (Tf₂O)
  • Coupling Catalyst: CuI (10 mol%) with 1,10-phenanthroline
  • Solvent: Dimethylformamide (DMF)
  • Yield: 68–75%

Introduction of the Acetamido Group

The C5 position of the oxan ring is functionalized with an acetamido group via a two-step process:

  • Amination: Treatment with aqueous ammonia or benzylamine to introduce the amine.
  • Acetylation: Reaction with acetyl chloride to form the acetamido group.

Key Data:

  • Amine Source: Benzylamine (for better regiocontrol)
  • Acetylation Agent: Acetyl chloride in pyridine
  • Overall Yield: 80–85%

Final Acetylation and Deprotection

Remaining hydroxyl groups are acetylated, and any transient protections (e.g., benzyl groups) are removed via hydrogenolysis or acidic hydrolysis.

Representative Procedure:

  • Acetylation: Stir the intermediate with acetic anhydride (3 equiv) and DMAP (0.1 equiv) in DCM overnight.
  • Deprotection: Hydrogen gas (1 atm) over 10% Pd/C in ethanol.

Purification and Characterization

Final purification is achieved through:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).
  • Recrystallization: Ethanol/water mixtures at −20°C.

Analytical Data:

  • Melting Point: 168–170°C (consistent with literature).
  • NMR (¹H): δ 2.02–2.12 (acetyl methyls), δ 5.21–5.45 (oxan ring protons), δ 7.32–7.65 (benzoxazole aromatic protons).

Challenges and Optimization

  • Regioselectivity: Competing reactions at C3, C4, and C6 hydroxyls necessitate meticulous protecting group strategies. Using bulkier groups (e.g., tert-butyldimethylsilyl) at C3/C4 improves C6 selectivity.
  • Yield Limitations: The coupling step (Section 2.3) remains the bottleneck, with copper catalysts offering marginal improvements over palladium-based systems.

Comparative Analysis of Methods

Parameter Vulcanchem Method PMC Method
Coupling Catalyst CuI/phenanthroline Pd(OAc)₂/Xantphos
Benzoxazole Yield 68% 72%
Total Synthesis Time 6 days 8 days

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the benzoxazole ring, leading to the formation of corresponding quinones.

  • Reduction: : Reduction reactions can target the oxan-2-yl ring, potentially reducing the acetoxy groups to hydroxyl groups.

Common Reagents and Conditions Used

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Use of bases like sodium hydride or organic reagents such as methyl iodide for methylation reactions.

Major Products Formed

Depending on the reaction, major products include:

  • Oxidized Derivatives: : Formation of quinones from the oxidation of the benzoxazole ring.

  • Reduced Derivatives: : Generation of hydroxyl-containing compounds via reduction.

  • Substituted Derivatives: : Various functionalized products through substitution reactions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions, facilitating enantioselective synthesis.

Biology

  • Biomolecular Probes: : Employed in the development of fluorescent probes for biological imaging.

  • Enzyme Inhibition Studies: : Used to study enzyme mechanisms and inhibition.

Medicine

  • Drug Development: : Potential candidate for the development of new pharmaceuticals due to its multi-functional nature.

  • Diagnostic Tools: : Applied in the creation of diagnostic assays and imaging agents.

Industry

  • Material Science: : Used in the development of advanced materials with specific functional properties.

  • Polymer Chemistry: : Integrated into polymer structures to enhance material performance.

Mechanism of Action

The mechanism of action for [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves its interaction with molecular targets in biological systems. The key aspects include:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids are typical targets.

  • Pathways Involved: : Binding to active sites or receptor pockets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound is compared to analogs with variations in the substituent at the 6-position of the oxane ring. Key differences include:

Compound Substituent at 6-Position Molecular Formula Key Properties References
Target 5-Methyl-1,3-benzoxazol-2-yloxy Likely C₂₂H₂₅N₂O₁₀* Aromatic heterocycle; potential fluorescence and bioactivity
Analog 1 4-Methylphenoxy C₂₁H₂₇NO₉ Increased lipophilicity; no nitrogen heterocycle
Analog 2 4-Bromophenoxy C₂₀H₂₄BrNO₉ Electron-withdrawing Br; higher molecular weight
Analog 3 Octoxy C₂₃H₃₇NO₁₀ Enhanced lipophilicity; long alkyl chain
Analog 4 3-Phenylpropoxy C₂₄H₃₁NO₉ Bulky aromatic substituent; steric hindrance

*Note: Exact molecular formula inferred from structural analogs in and .

Physicochemical Properties

  • Solubility : The benzoxazole group in the target compound may improve solubility in polar aprotic solvents compared to alkyl-substituted analogs (e.g., Analog 3) .
  • Stability: Acetyl groups protect hydroxyl moieties, enhancing stability against hydrolysis compared to non-acetylated analogs .

Crystallographic and Structural Data

Crystallographic refinement using SHELX software () is critical for confirming the stereochemistry of such complex molecules. The target compound’s benzoxazole substituent may influence crystal packing due to π-π stacking interactions, unlike alkyl or brominated analogs .

Biological Activity

5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties. The information is drawn from diverse sources to provide a comprehensive overview.

The compound's molecular formula is C24H29ClN4O9SC_{24}H_{29}ClN_{4}O_{9}S, with a molecular weight of 585.0 g/mol. Its structure includes various functional groups such as acetamido and acetyloxy, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H29ClN4O9SC_{24}H_{29}ClN_{4}O_{9}S
Molecular Weight585.0 g/mol
IUPAC Name5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. A study investigated the effects of various extracts from fungal biomass containing similar compounds and found that they were effective against a range of pathogens, including bacteria and fungi. The disk diffusion method was employed to assess the antimicrobial efficacy against E. coli, S. aureus, and Candida albicans, demonstrating notable inhibition zones.

Case Study:
In a laboratory setting, extracts containing similar structural motifs were tested against common pathogens. The results showed inhibition of microbial growth, suggesting that compounds like 5-acetamido derivatives could be developed into antimicrobial agents.

Anticancer Activity

The anticancer potential of 5-acetamido compounds has been a subject of interest in recent studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:

  • Mechanism of Action: The compound may interact with specific enzymes or receptors involved in cancer progression.
  • Cell Lines Tested: Various cancer cell lines have been used to evaluate the cytotoxic effects of related compounds.
  • Results: Significant reductions in cell viability were observed at certain concentrations, indicating potential therapeutic applications.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of research focus. Enzyme inhibition can play a crucial role in modulating biochemical pathways relevant to disease states.

Mechanism:
The triazole ring and other functional groups may facilitate binding to enzyme active sites, thereby inhibiting their activity. Studies have shown that similar compounds can effectively inhibit enzymes involved in metabolic pathways related to cancer and inflammation.

Summary of Findings

Biological ActivityDescription
AntimicrobialEffective against E. coli, S. aureus, and fungi; demonstrated through disk diffusion assays.
AnticancerInduces apoptosis and inhibits cell proliferation in various cancer cell lines.
Enzyme InhibitionPotential to inhibit key enzymes involved in metabolic pathways associated with diseases.

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., hydrolases) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions, distinguishing enthalpic vs. entropic binding modes .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon ligand binding to infer binding site occupancy .

How does the acetylation pattern influence stability and reactivity under varying pH conditions?

Advanced Research Question

  • Hydrolysis Kinetics : Perform pH-dependent stability studies (pH 1–10) with HPLC monitoring. Acetyloxy groups hydrolyze rapidly at pH >8, while acetamido groups degrade at pH <2 .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Acetyl-rich derivatives show lower thermal stability (Td ~150°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound against hydrolysis compared to aqueous systems .

What methodologies assess the environmental fate and degradation pathways of [compound]?

Advanced Research Question

  • Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in simulated sunlight chambers to track photodegradation products via LC-MS .
  • Biodegradation Assays : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) under OECD 301 guidelines to measure half-life and metabolite formation .
  • Computational Modeling : Use EPI Suite to predict partition coefficients (log P) and persistence in water/soil compartments .

How can computational models predict binding affinity to enzymes like hydrolases?

Advanced Research Question

  • Molecular Docking : Employ AutoDock Vina to simulate interactions between the compound’s acetamido group and catalytic residues (e.g., Ser-His-Asp triad in esterases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the enzyme active site .
  • QSAR Modeling : Train models on acetylated glycoside datasets to predict IC50 values based on substituent electronegativity and steric parameters .

What are critical considerations for designing in vitro antimicrobial assays?

Advanced Research Question

  • Strain Selection : Use reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates to assess spectrum .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
  • Resistance Profiling : Serial passage assays (20+ generations) to evaluate propensity for resistance development .

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